

Fenozolone as a Pemoline Analog: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fenozolone is a central nervous system (CNS) stimulant that is structurally related to pemoline.[1] Developed in the 1960s by Laboratoires Dausse, **fenozolone**, also known as Ordinator, was investigated for its psychostimulant properties.[2][3] As an analog of pemoline, a compound previously used in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), **fenozolone** is of interest to researchers studying the structure-activity relationships of 4-oxazolidinone derivatives and their impact on monoaminergic systems.[4][5]

This technical guide provides a comprehensive overview of **fenozolone**, with a comparative analysis to its parent compound, pemoline. It is intended for researchers, scientists, and drug development professionals interested in the pharmacology and experimental evaluation of these compounds. This document summarizes the available chemical and pharmacological data, details relevant experimental protocols, and visualizes key concepts to facilitate a deeper understanding of **fenozolone** as a pemoline analog.

Chemical and Physical Properties

Fenozolone and pemoline share a common 4-oxazolidinone core structure, with variations in the substituent at the 2-amino position. These structural similarities and differences are key to their pharmacological profiles.



Property	Fenozolone	Pemoline	
IUPAC Name	(RS)-2-ethylamino-5-phenyl- 1,3-oxazol-4-one	(RS)-2-amino-5-phenyl-1,3- oxazol-4(5H)-one	
Synonyms	Ordinator, LD 3394	Cylert, 2-Imino-5-phenyl-4- oxazolidinone	
Chemical Formula	C11H12N2O2	C ₉ H ₈ N ₂ O ₂	
Molar Mass	204.23 g/mol	176.17 g/mol	
CAS Number	15302-16-6	2152-34-3	
Appearance	White to off-white solid	White, tasteless, odorless powder	
Solubility	Soluble in DMSO	Relatively insoluble in water	

Pharmacological Profile Mechanism of Action

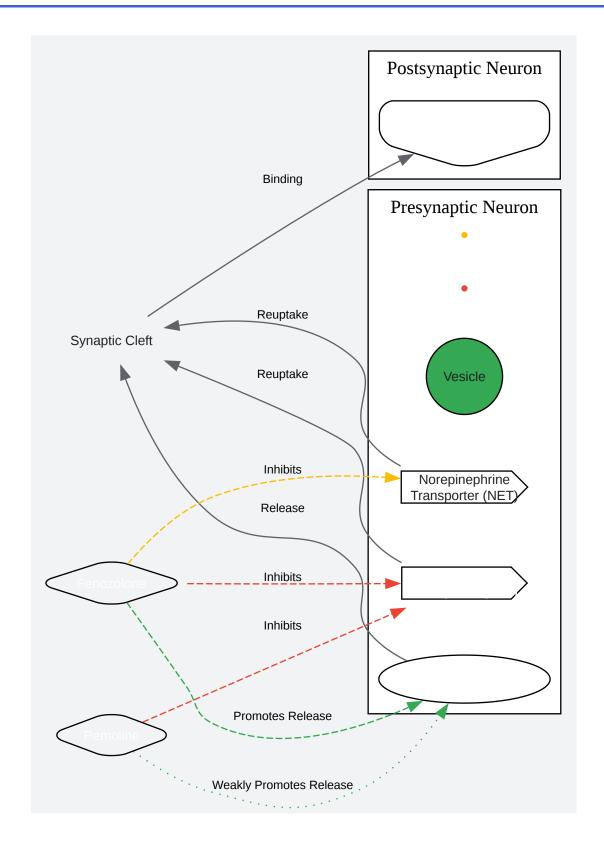
Both **fenozolone** and pemoline exert their stimulant effects primarily through the modulation of dopamine and norepinephrine signaling in the CNS.

Fenozolone is characterized as a norepinephrine-dopamine releasing agent (NDRA).[5] Research indicates that it enhances the release and inhibits the reuptake of catecholamines, particularly dopamine and norepinephrine.[6] One in vitro study demonstrated that **fenozolone** inhibits the uptake of norepinephrine and dopamine in rat brain tissues, and also affects serotonin uptake.[7]

Pemoline is described as a selective dopamine reuptake inhibitor and a weak dopamine releasing agent.[4] Its mechanism is thought to be mediated through dopaminergic pathways, leading to increased levels of dopamine in the synapse.[8] Unlike many other stimulants, pemoline is reported to have minimal effects on norepinephrine, resulting in fewer cardiovascular side effects.[4]

The proposed mechanism of action for both compounds at a synaptic level is illustrated in the following diagram:





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Proposed mechanism of **Fenozolone** and Pemoline.



Quantitative Pharmacological Data

A comprehensive comparison of the potency and selectivity of **fenozolone** and pemoline requires quantitative data from in vitro assays. Unfortunately, specific binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for the dopamine transporter (DAT) and norepinephrine transporter (NET) are not readily available in the public domain for **fenozolone**. The table below summarizes the available information and indicates where data is lacking.

Compound	Target	Assay Type	Value	Reference
Fenozolone	DAT	Binding Affinity (Ki)	Data not available	-
NET	Binding Affinity (Ki)	Data not available	-	
DAT	Reuptake Inhibition (IC50)	Data not available	-	
NET	Reuptake Inhibition (IC50)	Data not available	-	
Pemoline	DAT	Binding Affinity (Ki)	Data not available	-
NET	Binding Affinity (Ki)	Data not available	-	
DAT	Reuptake Inhibition (IC50)	Data not available	-	
NET	Reuptake Inhibition (IC50)	Data not available	-	

One comparative in vitro study reported that both **fenozolone** and pemoline inhibit norepinephrine and dopamine uptake in rat brain tissues, but at higher concentrations than d,l-amphetamine.[7]

Experimental Protocols



This section provides detailed methodologies for key experiments relevant to the study of **fenozolone** and pemoline.

Synthesis Protocols

A general method for the synthesis of **fenozolone** involves the cyclization of N-ethyl-N'-(α -phenyl- α -chloroacetyl)urea in the presence of a base like sodium ethoxide.[9]

Materials:

- N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea
- Sodium ethoxide (NaOEt)
- Ethanol (absolute)
- Ice-water bath
- Standard laboratory glassware

Procedure:

- Prepare a solution of sodium ethoxide in absolute ethanol.
- Suspend N-ethyl-N'-(α-phenyl-α-chloroacetyl)urea in absolute ethanol.
- Add the sodium ethoxide solution to the suspension.
- Reflux the reaction mixture for a specified period (e.g., 2 hours).
- Allow the mixture to cool to room temperature.
- Precipitate the product by adding ice-water.
- Collect the precipitate by filtration, wash with cold water, and dry.
- Recrystallization from a suitable solvent like benzene can be performed for purification.



Pemoline can be synthesized by the condensation of an ester of mandelic acid with guanidine. [10]

Materials:

- Ethyl mandelate or methyl mandelate
- Guanidine nitrate
- Sodium metal or Sodium hydroxide
- Methanol or Ethanol
- Concentrated Hydrochloric acid (HCl)
- Standard laboratory glassware

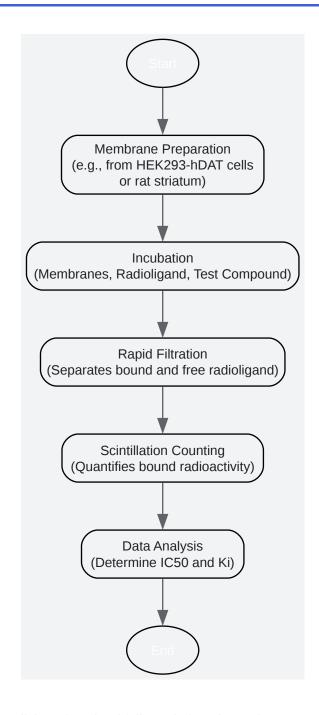
Procedure (using Sodium Metal as base):

- Slowly add small pieces of sodium metal to methanol and allow the exothermic reaction to subside, cooling the mixture in an ice/water bath.
- Add guanidine nitrate to the sodium methoxide solution and stir for 30 minutes.
- Add a solution of mandelic ester in methanol.
- Reflux the resulting solution until the evolution of ammonia ceases (approximately 60 minutes).
- Cool the reaction mixture and acidify to a pH of 2-4 with concentrated HCI.
- Filter the precipitated pemoline, and wash with cold water and methanol.

In Vitro Assay Protocols

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.





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Workflow for a DAT competitive binding assay.

Materials:

- Membrane preparation from cells expressing human DAT (e.g., HEK293-hDAT) or from brain tissue rich in DAT (e.g., rat striatum).
- Radioligand (e.g., [3H]WIN 35,428 or [3H]nomifensine).



- Test compounds (fenozolone, pemoline).
- Reference compound (e.g., cocaine or GBR 12909).
- Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
- Wash buffer (cold assay buffer).
- Glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine.
- Cell harvester.
- · Liquid scintillation counter.

Procedure:

- Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
- Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled ligand), and competitive binding (radioligand + varying concentrations of test compound).
- Incubation: Add the membrane preparation to all wells and incubate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell
 harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
- Quantification: Place the filter discs in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
- Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.



This protocol is similar to the DAT binding assay but uses a NET-specific radioligand and membrane source.

Materials:

- Membrane preparation from cells expressing human NET (e.g., HEK293-hNET) or from brain tissue rich in NET (e.g., rat frontal cortex).
- Radioligand (e.g., [3H]nisoxetine).
- Test compounds (fenozolone, pemoline).
- Reference compound (e.g., desipramine).
- Other materials are as described for the DAT binding assay.

Procedure: The procedure is analogous to the DAT binding assay, with the substitution of NET-specific reagents.

In Vivo Studies

Data from in vivo studies are essential for understanding the physiological and behavioral effects of CNS stimulants. While clinical trial data for pemoline in the treatment of ADHD is available, preclinical in vivo data, especially for **fenozolone**, is limited.

A study using functional magnetic resonance imaging (fMRI) in healthy human subjects showed that a single dose of **fenozolone** (20 mg/50 kg) modulated cerebral motor activity, suggesting an involvement of monoamines in this effect.[11]

For pemoline, animal studies have shown that it increases spontaneous motor activity in mice. [12] High doses of pemoline have been reported to induce self-injurious behavior in rats, a model used to study the neurobiology of certain compulsive disorders.[2]

Conclusion

Fenozolone, as a structural analog of pemoline, presents an interesting case for the study of structure-activity relationships within the 4-oxazolidinone class of CNS stimulants. Both compounds are understood to modulate dopaminergic and noradrenergic systems, although



the specifics of their interactions with monoamine transporters, particularly for **fenozolone**, require further quantitative investigation. The experimental protocols detailed in this guide provide a framework for researchers to conduct comparative studies to elucidate the pharmacological nuances between these two compounds. The lack of comprehensive in vivo and quantitative in vitro data for **fenozolone** highlights an area ripe for future research, which could provide valuable insights into the design of novel CNS stimulants with specific pharmacological profiles.

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